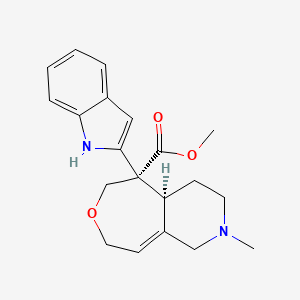

6,7-seco-angustilobine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

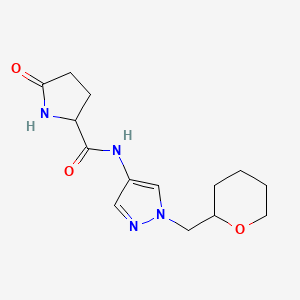

6,7-seco-angustilobine B is an indole alkaloid derived from the Alstonia plant . It is one of the examples of vallesamine alkaloids that have shown a 7-membered ring, which was formed by connecting C17 and C18 carbons .

Synthesis Analysis

The synthesis of a new alkaloid-fullerene conjugate was reported, which was carried out by photoinduced [3+2] cycloaddition of the Alstonia indole alkaloid, this compound, to fullerene[C60] under aerobic conditions .Molecular Structure Analysis

The major monoaddition photoadduct was characterized unambiguously by UV, IR, MALDI-TOFMS, and NMR experiments . The molecular formula of this compound is C20H24N2O3 .Chemical Reactions Analysis

The reaction of this compound with fullerene[C60] involves a photoinduced [3+2] cycloaddition . This reaction is part of the broader field of fullerene[C60] functionalization chemistry, which has revealed an array of reactivity .Physical And Chemical Properties Analysis

The exact mass of this compound is 340.178693 g/mol . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique

Alkaloid Isolation and Structure Elucidation

Alkaloids from Alstonia Scholaris : 6,7-seco-angustilobine B has been isolated from the leaves of Philippine Alstonia scholaris, showcasing the diversity of alkaloidal patterns in this plant species. The structure of this alkaloid was determined from spectral evidence, contributing to the understanding of natural product chemistry in this species (Yamauchi et al., 1990).

Indole Alkaloids and Structure Analysis : Further study of Alstonia scholaris leaves led to the isolation of this compound among other indole alkaloids. This research plays a critical role in the structural analysis and classification of indole alkaloids, enhancing the understanding of these compounds (Macabeo et al., 2005).

New Indole Alkaloid Discoveries : The discovery of angustilodine and angustilocine, belonging to the seco-angustilobine-B group, from Alstonia angustiloba, exemplifies the ongoing discovery of new indole alkaloids with unique structures, expanding the knowledge of natural product chemistry (Kam & Choo, 2004).

Applications in Material Science

- Synthesis with Fullerene [C60] : A novel synthesis combining this compound with fullerene [C60] to create a new alkaloid-fullerene conjugate was reported. This represents an intersection of organic chemistry and material science, exploring the potential of natural products in developing new materials (Macabeo et al., 2012).

Biological Activity and Potential Uses

Cytotoxicity Studies : Research on Alstonia angustiloba revealed the isolation of various alkaloids including this compound. One of these alkaloids, angustilobine C, showed moderate cytotoxicity towards KB cells, indicating potential uses in cancer research (Ku et al., 2011).

Vasorelaxation Properties : Alstolaxepine, a this compound-type alkaloid, demonstrated marked vasorelaxation in rat aortic rings, suggesting potential applications in cardiovascular research (Krishnan et al., 2018).

Antiplasmodial Activity : A study on Alstonia congensis root bark highlighted the antiplasmodial activity of its extracts, including this compound. This supports the use of these extracts in malaria treatment, contributing to ethnopharmacology and drug discovery (Cimanga et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMYHQHWMKUFY-JXFKEZNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)